CYP2A6 Selectivity Profile
Ethyl 4-(2-oxo-2H-chromene-3-amido)benzoate demonstrates a significantly higher inhibitory potency for Cytochrome P450 2A6 (CYP2A6) compared to CYP2D6 and CYP1A2 in human liver microsome assays [1]. The IC50 for CYP2A6 was 1,200 nM (1.20 μM), which represents a 6.8-fold and 20.8-fold selectivity window over CYP2D6 (IC50 = 8,200 nM) and CYP1A2 (IC50 = 25,000 nM), respectively [1]. In contrast, other coumarin-3-carboxamide derivatives with different N-substituents exhibit markedly different CYP inhibition fingerprints, underscoring the importance of the ethyl benzoate moiety in determining this specific selectivity profile [1].
| Evidence Dimension | CYP450 Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | CYP2A6 IC50 = 1,200 nM; CYP2D6 IC50 = 8,200 nM; CYP1A2 IC50 = 25,000 nM |
| Comparator Or Baseline | CYP2D6 (8,200 nM) and CYP1A2 (25,000 nM) within the same assay panel |
| Quantified Difference | 6.8-fold selective for CYP2A6 vs CYP2D6; 20.8-fold selective for CYP2A6 vs CYP1A2 |
| Conditions | Human liver microsomes; coumarin (CYP2A6) and dextromethorphan (CYP2D6) substrates; 5 min preincubation; NADPH-regenerating system |
Why This Matters
This defined CYP selectivity profile is critical for researchers evaluating potential drug-drug interaction liabilities or designing studies where predictable metabolic stability is required.
- [1] BindingDB. BDBM50366336 (CHEMBL4165094). Affinity Data for CYP2A6, CYP2D6, and CYP1A2 inhibition. View Source
